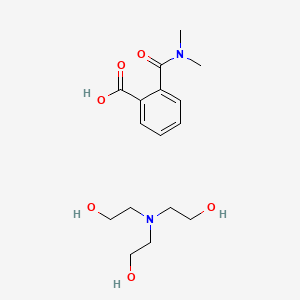
Einecs 281-593-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of Einecs 281-593-5 involves the reaction of o-[(dimethylamino)carbonyl]benzoic acid with 2,2’,2’'-nitrilotriethanol in a 1:1 molar ratio. The synthetic route typically involves the following steps:
Synthesis of o-[(dimethylamino)carbonyl]benzoic acid: This can be achieved through the reaction of dimethylamine with phthalic anhydride under controlled conditions.
Reaction with 2,2’,2’'-nitrilotriethanol: The synthesized o-[(dimethylamino)carbonyl]benzoic acid is then reacted with 2,2’,2’'-nitrilotriethanol in a suitable solvent, such as ethanol or methanol, under reflux conditions to form the desired compound.
Chemical Reactions Analysis
Einecs 281-593-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Einecs 281-593-5 has various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of Einecs 281-593-5 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Einecs 281-593-5 can be compared with other similar compounds, such as:
o-[(dimethylamino)carbonyl]benzoic acid: This compound shares a similar structure but lacks the nitrilotriethanol component.
2,2’,2’'-nitrilotriethanol: This compound is a component of this compound and is used in various industrial applications.
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve .
Properties
CAS No. |
83969-15-7 |
|---|---|
Molecular Formula |
C16H26N2O6 |
Molecular Weight |
342.39 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-(dimethylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C10H11NO3.C6H15NO3/c1-11(2)9(12)7-5-3-4-6-8(7)10(13)14;8-4-1-7(2-5-9)3-6-10/h3-6H,1-2H3,(H,13,14);8-10H,1-6H2 |
InChI Key |
PIPWVZBGEFAMNA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1C(=O)O.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















